
2,4,6-Triisobutylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triisobutylphenol is an aromatic compound that belongs to the class of phenols. It is characterized by the presence of three isobutyl groups attached to the benzene ring at the 2, 4, and 6 positions. This compound is known for its steric hindrance due to the bulky isobutyl groups, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triisobutylphenol typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions include:
Temperature: 70-100°C
Reaction Time: 4-8 hours
Catalyst: Acid catalyst (e.g., sulfuric acid)
Molar Ratio: Phenol to isobutylene ratio of 1:2.5-3.1
The process involves heating and mixing the reactants, followed by the addition of isobutylene. The reaction mixture is then neutralized, crystallized, washed, filtered, and dried to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar alkylation process but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The crystallization mother liquor is often recycled to improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triisobutylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be readily oxidized to form phenoxy radicals.
Substitution: Electrophilic substitution reactions can occur, although the steric hindrance from the isobutyl groups may limit the reactivity.
Reduction: Reduction reactions can convert the phenol group to a corresponding hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Oxidation: Formation of phenoxy radicals and quinone derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Reduction: Hydrocarbon derivatives with the phenol group reduced to an alkyl group
Scientific Research Applications
2,4,6-Triisobutylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized as an antioxidant in the production of polymers, rubber, and other materials to enhance their stability and longevity
Mechanism of Action
The mechanism of action of 2,4,6-Triisobutylphenol involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It can also inhibit the oxidation of other molecules by forming stable phenoxy radicals. The steric hindrance from the isobutyl groups can influence the compound’s binding affinity and reactivity with various targets .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar in structure but with tert-butyl groups instead of isobutyl groups. It is also used as an antioxidant and has similar reactivity.
2,6-Di-tert-butylphenol: Lacks one tert-butyl group compared to 2,4,6-Tri-tert-butylphenol, leading to different steric and electronic properties.
4-tert-butylphenol: Contains only one tert-butyl group, making it less sterically hindered and more reactive in certain reactions
Uniqueness
2,4,6-Triisobutylphenol is unique due to the presence of three isobutyl groups, which provide significant steric hindrance. This steric effect can influence its reactivity, stability, and applications, making it distinct from other similar compounds .
Properties
CAS No. |
5856-99-5 |
|---|---|
Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2,4,6-tris(2-methylpropyl)phenol |
InChI |
InChI=1S/C18H30O/c1-12(2)7-15-10-16(8-13(3)4)18(19)17(11-15)9-14(5)6/h10-14,19H,7-9H2,1-6H3 |
InChI Key |
YEBYLKSGBARIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=C(C(=C1)CC(C)C)O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


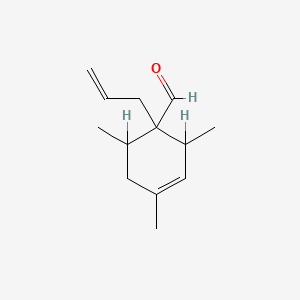

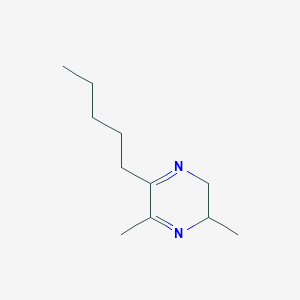
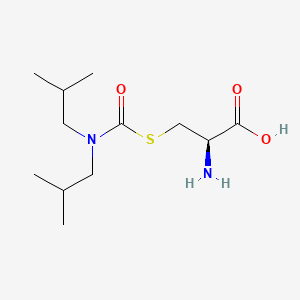
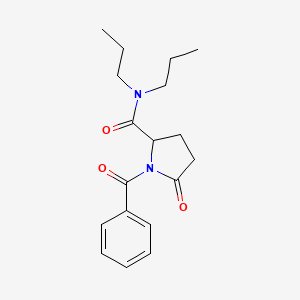
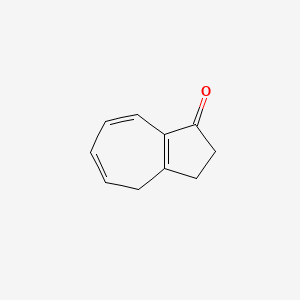
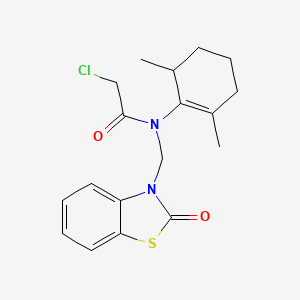
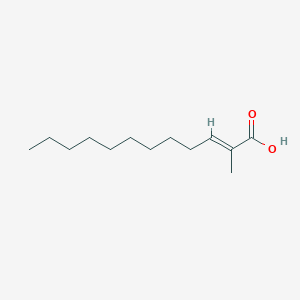

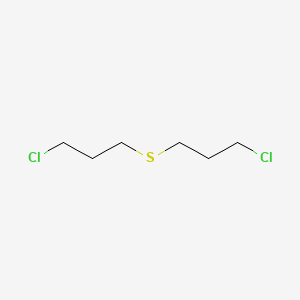
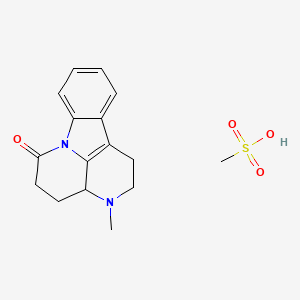
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13762121.png)
![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)
![L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)
